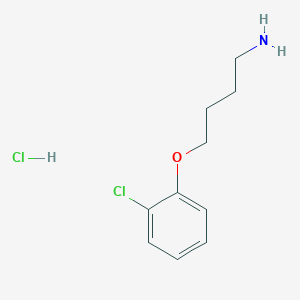
4-(2-Chlorophenoxy)butan-1-amine hydrochloride
描述
4-(2-Chlorophenoxy)butan-1-amine hydrochloride is a useful research compound. Its molecular formula is C10H15Cl2NO and its molecular weight is 236.13 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
4-(2-Chlorophenoxy)butan-1-amine hydrochloride, also known by its chemical identifier CAS No. 1864054-10-3, is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a butanamine backbone with a chlorophenoxy substituent, contributing to its unique biological profile. The molecular formula is , which indicates the presence of a chlorine atom that may influence its interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with various neurotransmitter receptors and enzymes. The chlorophenoxy group allows for hydrogen bonding and hydrophobic interactions, enhancing its affinity for specific targets.
Potential Mechanisms Include:
- Receptor Modulation : The compound may act as an agonist or antagonist at certain receptors, influencing neurotransmitter release and uptake.
- Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic pathways, potentially leading to therapeutic effects in various conditions.
Biological Activity Summary
Research has indicated that this compound exhibits a range of biological activities:
| Activity | Description |
|---|---|
| Antimicrobial | Inhibitory effects against various bacterial strains have been observed. |
| Neurotransmitter Effects | Modulation of neurotransmitter systems, particularly those related to mood and cognition. |
| Anti-inflammatory | Potential to reduce inflammatory responses in cellular models. |
Study 1: Antimicrobial Activity
A study published in MDPI evaluated the antimicrobial properties of various compounds, including this compound. The results demonstrated that this compound exhibited significant inhibitory activity against non-tuberculous mycobacteria (NTM), suggesting its potential as an antimicrobial agent in treating infections caused by resistant strains .
Study 2: Neuropharmacological Effects
Another investigation focused on the neuropharmacological effects of the compound, revealing that it could enhance dopaminergic signaling in vitro. This finding suggests potential applications in treating neurological disorders characterized by dopamine dysregulation.
Study 3: Anti-inflammatory Properties
Research highlighted the compound's anti-inflammatory properties through its ability to inhibit pro-inflammatory cytokine production in macrophages. This activity points towards its potential use in managing inflammatory diseases .
属性
IUPAC Name |
4-(2-chlorophenoxy)butan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14ClNO.ClH/c11-9-5-1-2-6-10(9)13-8-4-3-7-12;/h1-2,5-6H,3-4,7-8,12H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCRPEIPBLFERAU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OCCCCN)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















